Endosulfan lactone

Overview

Description

Endosulfan lactone is a metabolite derived from the biological oxidation of the insecticide endosulfan by microorganisms present in the soil . This compound is more toxic and persistent than its parent compound, endosulfan . This compound is of significant environmental concern due to its high toxicity and persistence in the environment .

Mechanism of Action

Target of Action

Endosulfan lactone primarily targets the GABA-gated chloride channels and the Ca2+, Mg2+ ATPase enzymes . These enzymes play a crucial role in the transfer of nerve impulses .

Mode of Action

this compound acts as an antagonist to the GABA-gated chloride channels and inhibits the Ca2+, Mg2+ ATPase enzymes . This interaction disrupts the normal functioning of these targets, leading to changes in the nerve impulse transmission .

Biochemical Pathways

this compound is a metabolite obtained from the biological oxidation of the insecticide endosulfan by action of the microorganisms present in the soil . The most common product of its degradation is endosulfan sulfate . The degradation pathways of this compound involve the production of reactive oxygen species (ROS), which can induce DNA damage .

Pharmacokinetics

this compound and its metabolites can be determined in human serum using gas chromatography-tandem mass spectrometry (GC-MS-MS) .

Result of Action

this compound has been shown to induce DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . It also reduces fertility levels in male animals . In addition, it can cause mitochondrial dysfunction, induction of oxidative stress, and modulation of stress-responsive signal transduction pathways .

Action Environment

The degradation and action of this compound are influenced by various environmental factors such as temperature, pH, soil texture, organic matter content, moisture, and redox potential . These factors affect the stability of the compound and the growth of microorganisms that contribute to its degradation .

Biochemical Analysis

Cellular Effects

Endosulfan lactone, as a degradation product of endosulfan, may share some of its cellular effects. Endosulfan has been shown to induce DNA damage, leading to a compromised DNA damage response . This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Its parent compound, endosulfan, is known to induce DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends

Temporal Effects in Laboratory Settings

Its parent compound, endosulfan, is known to have a significant degree of persistence in several environmental compartments . Whether this compound shares this property and how it affects its long-term effects on cellular function in in vitro or in vivo studies remains to be studied.

Dosage Effects in Animal Models

Studies on endosulfan have shown reproductive damage in Swiss albino mice after exposure to 3.5 mg/Kg body weight daily for a period of 7 weeks

Metabolic Pathways

Endosulfan is known to undergo biological oxidation and oxidative enzymatic processes in the soil, transforming into endosulfan sulfate and other degradation products, including this compound

Transport and Distribution

Endosulfan is known to enter the atmosphere through agricultural application and can be transported long distances in the air . Whether this compound shares these properties and how it is transported and distributed within cells and tissues remains to be studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: Endosulfan lactone is primarily formed through the biological oxidation of endosulfan by soil microorganisms . The process involves the enzymatic activity of these microorganisms, leading to the formation of this compound as a by-product .

Industrial Production Methods: There are no specific industrial production methods for this compound as it is not synthesized for commercial purposes. Instead, it is a by-product of the degradation of endosulfan in the environment .

Chemical Reactions Analysis

Types of Reactions: Endosulfan lactone undergoes various chemical reactions, including:

Oxidation: The formation of this compound itself is a result of the oxidation of endosulfan.

Photodegradation: Under UV irradiation, this compound can be formed as a minor product along with other metabolites such as endosulfan diol and endosulfan ether.

Common Reagents and Conditions:

Oxidation: Microbial enzymes in the soil facilitate the oxidation of endosulfan to this compound.

Photodegradation: UV light and photocatalysts such as Ag/TiO2/Fe3O4 can be used to degrade endosulfan, leading to the formation of this compound.

Major Products Formed:

- Endosulfan Diol

- Endosulfan Ether

- This compound

- Hydroxy Endosulfan Ether

Scientific Research Applications

Biodegradation

Microbial Degradation

Endosulfan lactone is known to be biodegradable through microbial action. Several studies have identified various bacterial strains capable of degrading endosulfan and its metabolites, including this compound. For instance, research has shown that genera such as Klebsiella, Acinetobacter, Alcaligenes, Flavobacterium, and Bacillus can effectively break down endosulfan compounds into less toxic metabolites like endosulfan diol and endosulfan ether .

Case Study: Bacterial Degradation

In a study by Bajaj et al., Pseudomonas sp. strain IITR01 was isolated from pesticide-contaminated soil and demonstrated significant degradation of alpha- and beta-endosulfan. The study reported that this strain converted endosulfan into this compound and other less harmful metabolites within 18 days . Similarly, another study highlighted the degradation of 80% of alpha-endosulfan by Bordetella sp. over a similar period .

Environmental Remediation

Vermicomposting

Research has indicated that vermicomposting can enhance the removal of this compound from contaminated substrates. A study demonstrated that using Eisenia fetida (earthworms) significantly reduced the concentration of this compound in solid substrates . The effectiveness of this method was measured by comparing initial and final concentrations after exposure to varying amounts of earthworms over time.

| Earthworm Count | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Removal Efficiency (%) |

|---|---|---|---|

| 5 | 0.001 | 0.0005 | 50 |

| 10 | 0.004 | 0.001 | 75 |

Toxicological Studies

This compound's toxicity has been studied extensively due to its potential health effects on humans and wildlife. Toxicological profiles indicate that both acute and chronic exposures can lead to severe health outcomes, including neurological damage and respiratory failure .

Case Study: Human Poisoning

A notable case involved a woman who ingested endosulfan accidentally added to food, leading to severe neurological symptoms and eventual death due to multiple organ failure . Such incidents underline the importance of understanding the toxicological impacts of this compound.

Agricultural Applications

Pesticide Development

Given its insecticidal properties, this compound has potential applications in developing safer agricultural practices. Its role as a less toxic metabolite compared to its parent compound suggests it could be utilized in integrated pest management strategies that minimize environmental impact while controlling pest populations effectively.

Future Research Directions

Further research is needed to explore:

- The full biodegradation pathways of this compound.

- The long-term ecological impacts of using this compound in agricultural settings.

- The development of bioremediation techniques utilizing microorganisms or plants that enhance the breakdown of endosulfan compounds.

Comparison with Similar Compounds

- Endosulfan Diol

- Endosulfan Ether

- Endosulfan Sulfate

- Hydroxy Endosulfan Ether

Comparison: Endosulfan lactone is unique due to its higher toxicity and persistence compared to other endosulfan metabolites . While endosulfan sulfate is also highly toxic, this compound’s persistence in the environment makes it a significant concern .

Biological Activity

Endosulfan lactone (EL) is a significant metabolite of the insecticide endosulfan, which has raised concerns due to its environmental persistence and potential toxicity. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, including microbial degradation, mammalian toxicity, and ecological impact.

Endosulfan is an organochlorine insecticide that undergoes microbial transformation in the environment, leading to the formation of several metabolites, including this compound. This compound is produced through the biological oxidation of endosulfan by soil microorganisms and exhibits different biological activities compared to its parent compound .

Biological Activity

1. Microbial Degradation:

This compound is not only a product of degradation but also participates in biodegradation processes. Various studies have identified bacteria capable of degrading endosulfan and its metabolites, including EL. For example:

- Klebsiella and Acinetobacter species have been shown to degrade significant amounts of alpha- and beta-endosulfan while producing metabolites such as endosulfan diol and this compound .

- Bordetella sp. demonstrated a capacity to degrade both alpha- and beta-endosulfan, producing this compound as a byproduct .

The following table summarizes the degradation capabilities of various bacterial strains on endosulfan:

| Bacterial Strain | Alpha-Endosulfan Degradation (%) | Beta-Endosulfan Degradation (%) | This compound Produced (%) |

|---|---|---|---|

| Klebsiella | 90 | 85 | 0.15 |

| Acinetobacter | 90 | 90 | 0.11 |

| Bordetella | 80 | 86 | 0.35 |

| Pseudomonas | >85 | >85 | Not specified |

2. Toxicological Effects:

This compound has been investigated for its toxicological effects on mammals. Research indicates that exposure to endosulfan can lead to significant reproductive toxicity, histopathological changes in reproductive organs, and long-term DNA damage in mice . Specifically:

- Histopathological studies showed vacuole degeneration in testes and a reduction in mature Graafian follicles in ovaries.

- Increased DNA breaks were observed in reproductive tissues, indicating potential mutagenic effects.

Ecological Impact

The persistence of this compound in the environment raises concerns regarding its ecological impact. As an insecticide metabolite, it can affect non-target organisms, including beneficial soil microbes and higher trophic levels. The interaction between EL and soil microorganisms can influence nutrient cycling and plant growth.

A study demonstrated that earthworms exposed to this compound showed measurable changes in protein levels over time, indicating potential bioaccumulation and toxicity . The following figure illustrates the protein concentration changes in Eisenia fetida exposed to EL over a period of 14 days:

Protein Concentration Changes

Case Studies

Several case studies have explored the biological activity of this compound:

- Vermicomposting Study: A study investigated the impact of vermicomposting on the removal of this compound using Eisenia fetida. Results indicated significant degradation of EL over time, highlighting the potential for using earthworms in bioremediation strategies .

- Histopathological Analysis: In another case study involving mice exposed to endosulfan, long-term effects were documented, including reproductive organ damage and increased tumor incidence over time .

Properties

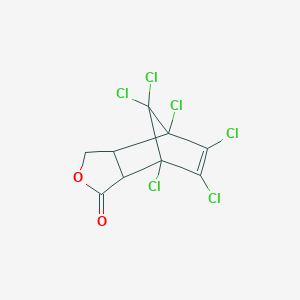

IUPAC Name |

1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl6O2/c10-4-5(11)8(13)3-2(1-17-6(3)16)7(4,12)9(8,14)15/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUKJJMBQBRFTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052707 | |

| Record name | Endosulfan lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3868-61-9 | |

| Record name | Endosulfan lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3868-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endosulfan lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endosulfan lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.